molecular formula C3H3NOS B2397999 3H-oxazole-2-thione CAS No. 32091-51-3

3H-oxazole-2-thione

Cat. No.: B2397999
CAS No.: 32091-51-3
M. Wt: 101.12
InChI Key: CLEJZSNZYFJMKD-UHFFFAOYSA-N
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Description

3H-Oxazole-2-thione is a heterocyclic compound containing a five-membered ring with oxygen, nitrogen, and sulfur atoms. It is known for its significant role in organic synthesis and drug development due to its unique structural properties and reactivity .

Biochemical Analysis

Biochemical Properties

It is known that oxazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the 3H-Oxazole-2-thione molecule .

Cellular Effects

Some oxazole derivatives have been found to exhibit cytotoxicity against certain cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined due to the lack of extensive research. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the stability, degradation, and long-term effects of a compound on cellular function can be influenced by factors such as temperature, pH, and the presence of other compounds .

Metabolic Pathways

It is known that oxazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Chemical Reactions Analysis

Types of Reactions: 3H-Oxazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxazole and thione derivatives, which are valuable in further synthetic applications .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3H-Oxazole-2-thione is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity compared to its oxygen-containing counterparts. This makes it valuable in specific synthetic and medicinal applications .

Properties

IUPAC Name

3H-1,3-oxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NOS/c6-3-4-1-2-5-3/h1-2H,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEJZSNZYFJMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347021
Record name 3H-1,3-oxazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32091-51-3
Record name 3H-1,3-oxazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-oxazole-2-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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